molecular formula C17H10BrFN2OS B2982062 N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide CAS No. 2418734-89-9

N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No. B2982062
CAS RN: 2418734-89-9
M. Wt: 389.24
InChI Key: GOMAHJWRXGMRJX-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the family of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes such as tyrosine kinases, cyclin-dependent kinases, and histone deacetylases. These enzymes are involved in various biological processes such as cell proliferation, differentiation, and apoptosis. Therefore, N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide has potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide involves the inhibition of enzyme activity. It binds to the active site of the enzyme and prevents its activity. This leads to the inhibition of various biological processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide has been shown to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Additionally, it has been shown to exhibit neuroprotective activity by inhibiting the activity of histone deacetylases.

Advantages and Limitations for Lab Experiments

N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide has several advantages and limitations for lab experiments. Its advantages include its potent inhibitory activity against various enzymes, its potential applications in the treatment of various diseases, and its ability to inhibit the growth of various cancer cells. Its limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide. These include the development of more potent and selective inhibitors, the determination of its safety and efficacy in humans, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for maximum efficacy and minimal toxicity.

Synthesis Methods

The synthesis of N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide involves the reaction of 3-bromobenzyl cyanide and 6-fluoro-1-benzothiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide.

properties

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2OS/c18-12-3-1-2-10(6-12)14(9-20)21-17(22)16-7-11-4-5-13(19)8-15(11)23-16/h1-8,14H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMAHJWRXGMRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)NC(=O)C2=CC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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